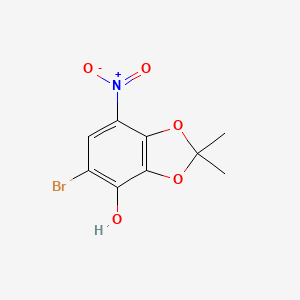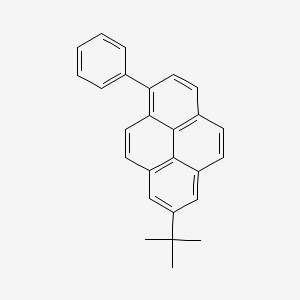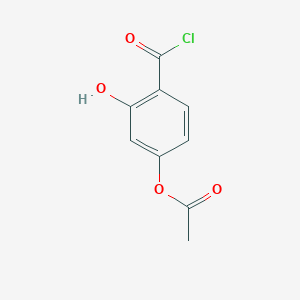
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H7ClO4. This compound is characterized by the presence of a chlorocarbonyl group, a hydroxy group, and an acetate group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate typically involves the chlorination of 3-hydroxyphenyl acetate. One common method is the reaction of 3-hydroxyphenyl acetate with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the chlorocarbonyl group.
Alcohols and Amines: Act as nucleophiles in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Oxidized Derivatives: Such as ketones or aldehydes from oxidation reactions.
Reduced Derivatives: Such as alcohols from reduction reactions.
Scientific Research Applications
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxy group can participate in esterification and oxidation reactions. These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Acetate: Similar in structure but lacks the hydroxy group.
3-Hydroxyphenyl Acetate: Similar but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)phenyl Acetate: Similar but lacks the hydroxy group.
Uniqueness
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is unique due to the presence of both the chlorocarbonyl and hydroxy groups, which confer distinct reactivity and versatility in chemical syntheses. This combination of functional groups allows for a broader range of chemical transformations compared to its similar compounds.
Properties
CAS No. |
62814-09-9 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
(4-carbonochloridoyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-7(9(10)13)8(12)4-6/h2-4,12H,1H3 |
InChI Key |
OYRPMXVMBBRBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B14134886.png)
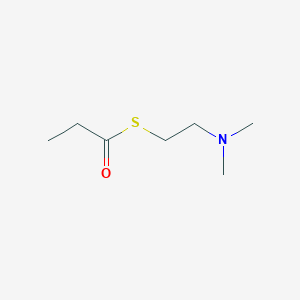
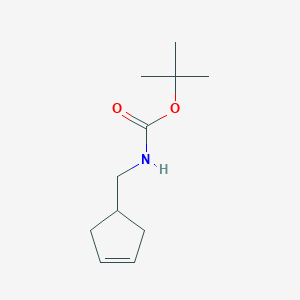

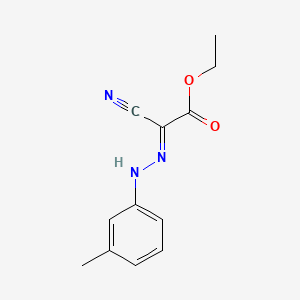
![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
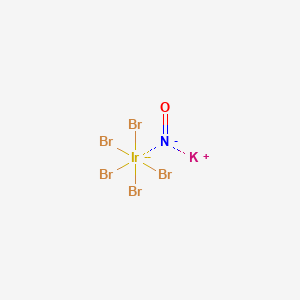
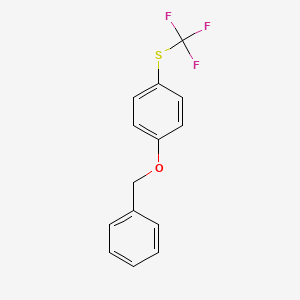
![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
